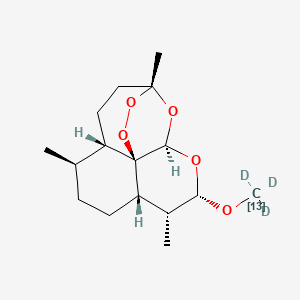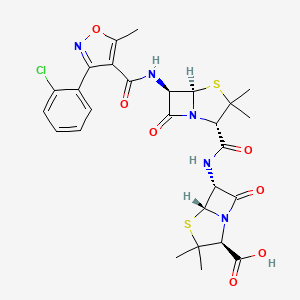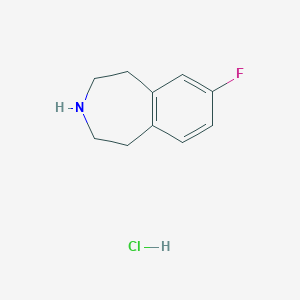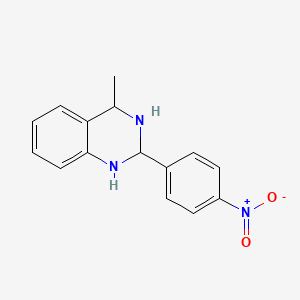
Artemether-13C, d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Artemether-13C, d3 is a stable isotope-labeled derivative of artemether, an antimalarial drug. Artemether is a semi-synthetic derivative of artemisinin, which is extracted from the plant Artemisia annua. The labeled compound, this compound, is used in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Artemether-13C, d3 involves the incorporation of carbon-13 and deuterium isotopes into the artemether molecule. The process typically starts with the extraction of artemisinin from Artemisia annua. Artemisinin is then chemically modified to introduce the stable isotopes. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent quality and yield of the labeled compound. The production is carried out under strict quality control measures to meet the standards required for scientific research applications.
化学反应分析
Types of Reactions: Artemether-13C, d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and interaction with other molecules.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific products or intermediates.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products
科学研究应用
Artemether-13C, d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and the effects of isotopic labeling on chemical behavior. In biology, it helps in understanding the metabolic pathways and interactions of artemether in living organisms. In medicine, this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of the drug. In the industry, it is used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of Artemether-13C, d3 is similar to that of artemether. It involves the interaction with ferriprotoporphyrin IX (heme) or ferrous ions in the acidic parasite food vacuole, leading to the generation of cytotoxic radical species . These radicals damage the parasite’s cellular components, leading to its death. The compound targets the erythrocytic stages of Plasmodium species, making it effective against malaria.
相似化合物的比较
Artemether-13C, d3 is compared with other artemisinin derivatives such as dihydroartemisinin, arteether, and artesunate . While all these compounds share a common endoperoxide moiety responsible for their antimalarial activity, this compound is unique due to its isotopic labeling. This labeling allows for more precise studies of the compound’s pharmacokinetics and metabolism. Similar compounds include:
- Dihydroartemisinin
- Arteether
- Artesunate
These compounds differ in their pharmacokinetic properties, stability, and clinical applications, but all are used in the treatment of malaria.
属性
分子式 |
C16H26O5 |
|---|---|
分子量 |
302.39 g/mol |
IUPAC 名称 |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuterio(113C)methoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4+1D3 |
InChI 键 |
SXYIRMFQILZOAM-QJQJLBRWSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
规范 SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)


![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)

![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
